N-Benzyl-3-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group, a fluorine atom at the third position of the benzene ring, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-fluoro-N-methylaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The resulting compound undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as iron in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-fluoro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-Benzyl-3-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Benzyl-3-fluoro-N-methylaniline involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The benzyl group may enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-methylaniline
- N-Benzyl-3-fluoroaniline
- N-Benzyl-4-fluoro-N-methylaniline
Uniqueness
N-Benzyl-3-fluoro-N-methylaniline is unique due to the specific positioning of the fluorine atom and the combination of benzyl and methyl groups. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds .
Properties
CAS No. |
113734-42-2 |
---|---|
Molecular Formula |
C14H14FN |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-benzyl-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C14H14FN/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-10H,11H2,1H3 |
InChI Key |
LHEXQSNVSDFVSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.